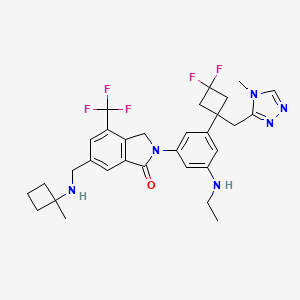
Cbl-b-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbl-b-IN-11 is a small molecule inhibitor that targets casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl, which are members of the Cbl family of RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of immune responses by modulating the activity of various immune cells. This compound has shown potential in cancer immunotherapy due to its ability to enhance immune responses against tumors .
Méthodes De Préparation
The synthesis of Cbl-b-IN-11 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Cbl-b-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control to achieve the desired products. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Cbl-b-IN-11 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Cbl-b and c-Cbl in various biochemical pathways.
Biology: It helps in understanding the regulation of immune responses and the development of immune-related diseases.
Medicine: this compound is being investigated for its potential in cancer immunotherapy, where it can enhance the immune system’s ability to target and destroy cancer cells.
Industry: It is used in the development of new therapeutic agents and in the study of protein-protein interactions
Mécanisme D'action
Cbl-b-IN-11 exerts its effects by inhibiting the activity of Cbl-b and c-Cbl, which are involved in the ubiquitination and degradation of receptor tyrosine kinases. By inhibiting these ligases, this compound enhances the signaling pathways that promote immune cell activation and proliferation. This leads to a more robust immune response against tumors and other pathogens .
Comparaison Avec Des Composés Similaires
Cbl-b-IN-11 is unique in its ability to selectively inhibit both Cbl-b and c-Cbl with high potency. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials for cancer immunotherapy.
MAP4K1 inhibitors: Targeting similar pathways involved in immune regulation.
DGKα/ζ inhibitors: Also involved in the modulation of immune responses
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its dual inhibition of Cbl-b and c-Cbl, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C31H35F5N6O |
|---|---|
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
2-[3-[3,3-difluoro-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]-5-(ethylamino)phenyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C31H35F5N6O/c1-4-37-21-10-20(29(16-30(32,33)17-29)13-26-40-39-18-41(26)3)11-22(12-21)42-15-24-23(27(42)43)8-19(9-25(24)31(34,35)36)14-38-28(2)6-5-7-28/h8-12,18,37-38H,4-7,13-17H2,1-3H3 |
Clé InChI |
KBKIADQDXADPGR-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=CC(=C1)C2(CC(C2)(F)F)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


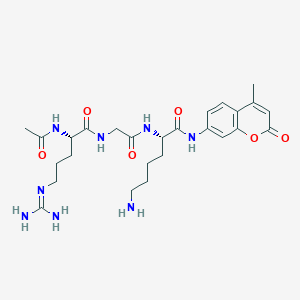
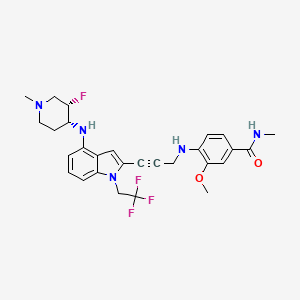
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

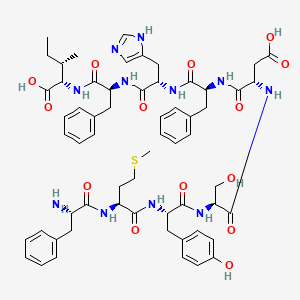
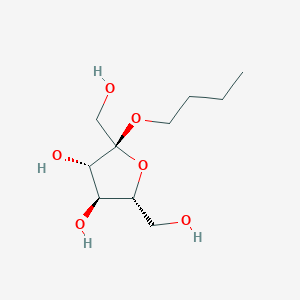
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
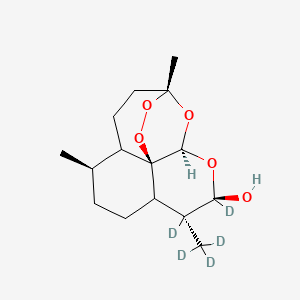
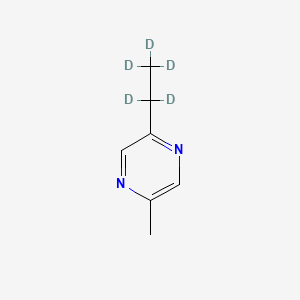
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
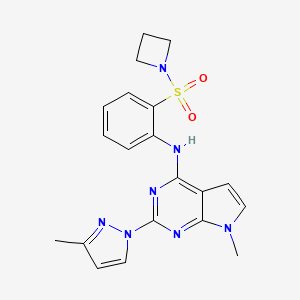
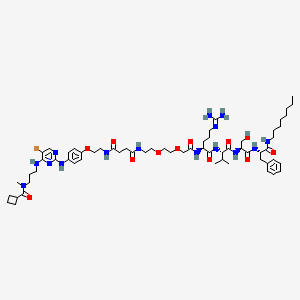
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)

